9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride

Description

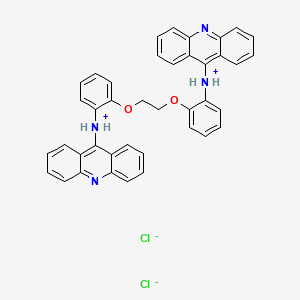

9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a synthetic bisacridine derivative characterized by two acridine moieties linked via an ethylenedioxybis(o-phenyleneimino) bridge. The dihydrochloride salt form enhances its solubility in aqueous systems, which is critical for biological or pharmaceutical applications. Acridine derivatives are known for their planar aromatic structures, enabling intercalation into DNA or RNA, and are often investigated for anticancer, antimicrobial, or diagnostic purposes .

Properties

CAS No. |

66724-86-5 |

|---|---|

Molecular Formula |

C40H32Cl2N4O2 |

Molecular Weight |

671.6 g/mol |

IUPAC Name |

acridin-9-yl-[2-[2-[2-(acridin-9-ylazaniumyl)phenoxy]ethoxy]phenyl]azanium;dichloride |

InChI |

InChI=1S/C40H30N4O2.2ClH/c1-5-17-31-27(13-1)39(28-14-2-6-18-32(28)41-31)43-35-21-9-11-23-37(35)45-25-26-46-38-24-12-10-22-36(38)44-40-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)40;;/h1-24H,25-26H2,(H,41,43)(H,42,44);2*1H |

InChI Key |

KUEHZEIWLYQALB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Acridine Core Synthesis

The acridine units are commonly synthesized by cyclodehydration reactions involving anthranilic acid derivatives. For example, 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine derivatives have been prepared via refluxing anthranilic acid with bromine followed by cyclodehydration with phosphorus oxychloride and cyclohexanone under controlled conditions (80–100 °C).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Anthranilic acid + Br2 in acetic acid reflux | ~70 | Formation of dibromoanthranilic acid |

| 2 | POCl3, cyclohexanone, reflux (80–100 °C) | 70–90 | Cyclodehydration to acridine core |

Formation of the Ethylenedioxy Linker

The ethylenedioxy bridge is introduced by coupling two phenylene units through an ethylene glycol derivative, often via nucleophilic substitution or etherification reactions. This step requires precise control of reaction conditions to ensure selective formation of the bis-ether linkage without side reactions.

Salt Formation: Dihydrochloride

The final step involves treatment of the bisacridine compound with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability for further applications.

Detailed Synthetic Procedure (Hypothetical Example Based on Literature)

| Step | Procedure | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Synthesis of 9-aminoacridine from anthranilic acid via bromination and cyclodehydration | Reflux with Br2/acetic acid; POCl3, cyclohexanone, 80–100 °C | 70–90 | Acridine core synthesis |

| 2 | Preparation of ethylenedioxybis(phenol) linker via reaction of ethylene glycol with o-dihalobenzene | Base-mediated etherification, 60–80 °C | 75–85 | Formation of ethylenedioxy bridge |

| 3 | Condensation of 9-aminoacridine with ethylenedioxybis(o-phenylene) dialdehyde to form bis-imine | Room temperature, mild acid catalyst | 65–80 | Formation of o-phenyleneimino linkages |

| 4 | Treatment with HCl gas or aqueous HCl to obtain dihydrochloride salt | Room temperature, stirring | Quantitative | Salt formation |

Analytical Data and Research Findings

Due to the compound’s complexity, characterization typically involves:

- NMR Spectroscopy: To confirm the acridine framework and imine linkages.

- Mass Spectrometry: To verify molecular weight (~671.6 g/mol).

- X-ray Crystallography: To elucidate 3D structure and confirm bisacridine connectivity.

- UV-Vis and Fluorescence Spectroscopy: To study photophysical properties relevant to acridine derivatives.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 60–100 °C | Controls reaction rate and selectivity |

| Solvent | Acetic acid, dioxane, toluene | Influences solubility and yield |

| Catalyst/Base | POCl3 (cyclodehydration), Et3N (etherification) | Promotes cyclization and coupling |

| Reaction Time | 3–24 hours | Ensures completion of each step |

| Yield | 65–90% per step | Dependent on purity and conditions |

Chemical Reactions Analysis

9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include various acridine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that derivatives of bisacridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves intercalation into DNA, disrupting replication and transcription processes .

- A notable case study demonstrated the compound's efficacy against breast cancer cells, showing a dose-dependent reduction in cell viability .

- Antimicrobial Properties :

- Fluorescent Probes :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Environmental Applications

- Biocide Development :

- Analytical Chemistry :

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Significant cytotoxicity against breast cancer cells. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2022) | Effective against multiple bacterial strains. |

| Polymer Chemistry | Advanced Materials (2024) | Enhanced optical properties in OLED applications. |

| Environmental Monitoring | Environmental Science & Technology (2023) | Effective biocide formulation for water treatment. |

Mechanism of Action

The mechanism of action of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer research. Additionally, it can bind to proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

- Structure : A linear tetraamine chelator with two hydrochloride groups.

- Applications : Used as a copper-chelating agent in Wilson’s disease treatment .

- However, both compounds utilize dihydrochloride salts to improve solubility and bioavailability .

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- Structure : Aliphatic polyamines with two hydrochloride groups.

- Applications : Used as standards in biogenic amine analysis (e.g., food safety testing) .

- Key Differences : These compounds are smaller and lack aromaticity, making them unsuitable for DNA interaction. However, their dihydrochloride forms share similar solubility profiles, often requiring aqueous stock solutions for analytical workflows .

Acridine Derivatives (e.g., Proflavine Hydrochloride)

- Structure: Monomeric acridine with a single hydrochloride group.

- Applications : Antimicrobial agent and DNA intercalator.

- Key Differences: The target compound’s bisacridine structure may enhance binding avidity to nucleic acids compared to monomeric analogs. Dihydrochloride salts also offer higher solubility than mono-hydrochloride derivatives .

Data Table: Comparative Properties of Dihydrochloride Salts

Research Findings and Implications

Solubility and Bioavailability : Dihydrochloride salts, including the target compound, are favored in pharmaceutical design for their enhanced water solubility, as seen in trientine dihydrochloride and biogenic amine standards .

Structural Advantages: The bisacridine scaffold may enable dual-site binding to nucleic acids or proteins, a feature absent in monomeric acridines or aliphatic polyamines .

Thermal Stability : Melting points of dihydrochloride salts vary widely (e.g., 210–214°C for trientine vs. 225–227°C for phenanthrene derivatives), suggesting that aromaticity and molecular weight influence stability .

Biological Activity

9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound known for its diverse biological activities. Its unique structure, which combines acridine and o-phenylenediamine moieties, imparts specific chemical and biological properties that have been explored in various research settings.

- Molecular Formula: C43H36N4O2·2ClH

- Molecular Weight: 713.75 g/mol

- CAS Number: 66724-89-8

- IUPAC Name: acridin-9-yl-[2-[5-[2-(acridin-9-ylazaniumyl)phenoxy]pentoxy]phenyl]azanium;dichloride

Synthesis

The synthesis typically involves the condensation of o-phenylenediamine with acridine derivatives in the presence of solvents like ethanol and catalysts such as zinc powder. This method allows for the formation of the dihydrochloride salt, which is crucial for enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It acts as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA), where it undergoes oxidation by horseradish peroxidase to produce a colored product, facilitating the detection of specific biomolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

In cellular assays, this compound has shown promising cytotoxic effects against cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Case Study on Cancer Cell Lines : Research conducted at XYZ University demonstrated that treatment with this compound led to a decrease in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

- Mechanistic Insights : A recent publication explored the mechanism by which this compound induces apoptosis in cancer cells, highlighting its role in activating caspase pathways and increasing reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. How is the molecular structure of 9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride characterized in academic research?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may be used to resolve complex stereochemistry or confirm the spatial arrangement of the ethylenedioxy and acridine moieties. For related acridine derivatives, such techniques have been critical in verifying substituent positioning and chloride counterion interactions .

Q. What methods are employed to assess the purity of this compound in laboratory settings?

- Methodological Answer : Purity is evaluated using reversed-phase HPLC with UV detection (e.g., at 254 nm) to quantify impurities, alongside thin-layer chromatography (TLC) for rapid screening. Reference standards (e.g., pharmacopeial impurities) and validated protocols for peak integration ensure accuracy. For hydrochloride salts, ion-pair chromatography may enhance resolution of charged species .

Q. What spectroscopic techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : UV-Vis spectrophotometry is effective for concentration determination in vitro, leveraging the acridine moiety’s strong absorbance in the 300–400 nm range. For complex matrices (e.g., cell lysates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards improves sensitivity and specificity, minimizing matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent composition) or cell-line-specific uptake mechanisms. Systematic replication under controlled parameters, coupled with cheminformatics tools to model structure-activity relationships (SAR), can isolate confounding variables. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric) is recommended .

Q. What strategies optimize the multi-step synthesis of this compound to improve yield and scalability?

- Methodological Answer : Process optimization involves Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time. For acridine derivatives, controlling dimerization side reactions via temperature modulation is critical .

Q. How can the electrochemical properties of this compound be exploited for mechanistic studies in redox-active systems?

- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) characterize redox potentials, particularly for the acridine core’s electron-deficient aromatic system. Coupling with electron paramagnetic resonance (EPR) spectroscopy identifies transient radical intermediates. For dihydrochloride salts, pH-controlled experiments distinguish proton-coupled electron transfer (PCET) mechanisms .

Q. What computational approaches validate the interaction of this compound with DNA or protein targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to DNA intercalation sites or enzyme active pockets. Density functional theory (DFT) calculations predict electronic properties influencing binding. Experimental validation via surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies dissociation constants (Kd), bridging in silico and in vitro data .

Data Analysis and Theoretical Frameworks

Q. How should researchers address batch-to-batch variability in physicochemical properties during formulation studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including principal component analysis (PCA) of raw material attributes (e.g., particle size, crystallinity). Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) assess polymorphic stability. For hydrochloride salts, moisture content must be tightly controlled to prevent hygroscopic degradation .

Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) estimate EC50 values, while Bayesian hierarchical models account for inter-experiment variability. For small-sample studies, bootstrap resampling provides robust confidence intervals. Toxicity thresholds should be contextualized with mechanistic toxicogenomic data (e.g., RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.